THR|A receptor agonist-1

Description

Contextualizing the THRα Receptor Family and Agonist Research

The thyroid hormone receptor family consists of two main types, THRα and THRβ, which are products of the THRA and THRB genes located on chromosomes 17 and 3, respectively. mdpi.comnih.govjcrpe.org Alternative splicing of the primary transcripts from these genes results in different isoforms. For THRα, the main isoforms are THRα1 and THRα2. colostate.edujcrpe.org THRα1 is the primary T3-binding isoform and is predominantly expressed in the central nervous system, bone, heart, skeletal muscle, and gastrointestinal tract. jcrpe.org Conversely, THRα2 does not bind T3 and its precise function is still under investigation. mdpi.comjcrpe.org THRβ isoforms, mainly THRβ1 and THRβ2, are predominantly found in the liver, kidney, and pituitary gland. jcrpe.orgnih.gov

The distinct tissue distribution of THR isoforms is a key factor driving the research and development of selective agonists. nih.gov While THRβ activation is primarily associated with beneficial metabolic effects, such as lowering cholesterol, THRα activation is linked to effects on the heart and bone. nih.gove-enm.org Consequently, much of the drug development effort has been directed towards creating THRβ-selective agonists to treat metabolic diseases while minimizing potential cardiac side effects. nih.govunica.itnih.gov However, the study of THRα agonists remains crucial for understanding the full spectrum of thyroid hormone action and for exploring potential therapeutic applications in other areas.

Rationale for Investigating THRα Receptor Agonists as Research Tools and Preclinical Candidates

The investigation into THRα receptor agonists is underpinned by several key scientific rationales. These compounds serve as invaluable research tools to dissect the specific physiological roles of the THRα isoform. By selectively activating THRα, researchers can delineate its functions from those of THRβ in various tissues and at different developmental stages. This is particularly important for understanding its role in the heart, brain, and bone, where it is the predominant isoform. nih.govnagoya-u.ac.jp

As preclinical candidates, selective THRα agonists hold potential for addressing conditions where THRα-mediated pathways are implicated. For instance, thyroid hormones are known to be critical for brain development, and THRα plays a significant role in this process. colostate.edu Research into the neuroprotective effects of THR agonists is ongoing, with potential applications in neurodegenerative diseases. patsnap.com Furthermore, understanding the effects of THRα activation on muscle physiology is an active area of research. mdpi.com The development of selective agonists allows for a more targeted approach to potentially modulate these processes therapeutically.

Scope and Academic Relevance of THRα Receptor Agonist-1 Research

The academic relevance of a specific compound, referred to here as "THRα receptor agonist-1," lies in its potential to serve as a highly selective tool for studying THRα-mediated effects. While much of the recent focus has been on THRβ-selective agonists for metabolic disorders, the development and characterization of potent and selective THRα agonists are critical for advancing our fundamental understanding of thyroid hormone signaling.

Research on a hypothetical "THRα receptor agonist-1" would likely encompass its synthesis, chemical characterization, and comprehensive preclinical evaluation. This would involve detailed studies of its binding affinity and functional activity at both THRα and THRβ receptors to establish its selectivity. Subsequent in vitro and in vivo studies in relevant cell and animal models would be essential to elucidate its specific effects on gene expression and physiological endpoints in tissues with high THRα expression. Such research would contribute significantly to the broader academic understanding of thyroid hormone biology and could pave the way for novel therapeutic strategies targeting the THRα receptor.

Structure

3D Structure

Properties

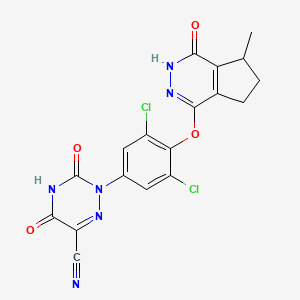

Molecular Formula |

C18H12Cl2N6O4 |

|---|---|

Molecular Weight |

447.2 g/mol |

IUPAC Name |

2-[3,5-dichloro-4-[(7-methyl-1-oxo-2,5,6,7-tetrahydrocyclopenta[d]pyridazin-4-yl)oxy]phenyl]-3,5-dioxo-1,2,4-triazine-6-carbonitrile |

InChI |

InChI=1S/C18H12Cl2N6O4/c1-7-2-3-9-13(7)16(28)23-24-17(9)30-14-10(19)4-8(5-11(14)20)26-18(29)22-15(27)12(6-21)25-26/h4-5,7H,2-3H2,1H3,(H,23,28)(H,22,27,29) |

InChI Key |

HJFWDABAASVHOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2=C1C(=O)NN=C2OC3=C(C=C(C=C3Cl)N4C(=O)NC(=O)C(=N4)C#N)Cl |

Origin of Product |

United States |

Molecular Pharmacology of Thr|a Receptor Agonist 1

Receptor Binding and Activation Mechanisms

The interaction of an agonist with its receptor is a critical first step that dictates the downstream biological response. For Thyroid Hormone Receptors (TRs), this involves the ligand binding to a hydrophobic pocket within the receptor's ligand-binding domain (LBD), which induces conformational changes necessary for transcriptional regulation. nih.gov

Orthosteric Binding Interactions of THR|A Receptor Agonist-1

This compound, represented by GC-1, binds directly to the orthosteric site, the same hydrophobic pocket within the LBD where the endogenous thyroid hormone, triiodothyronine (T3), binds. nih.gov The binding of GC-1, however, involves distinct molecular interactions that are key to its receptor subtype selectivity.

Crystal structure analyses reveal that the structural differences between GC-1 and T3, namely the replacement of T3's iodines with methyl and isopropyl groups, the substitution of the biaryl ether linkage with a methylene (B1212753) bridge, and the change from an amino acid to an oxyacetic acid side chain, fundamentally alter its interactions within the binding pocket. oup.comphysiology.org A critical interaction for selectivity involves a single amino acid difference between the two receptor isoforms: Serine-277 in TRα and Asparagine-331 in TRβ. frontiersin.orgnih.gov

Allosteric Modulation of THR|A Receptor Activity

While this compound acts as a direct orthosteric agonist, the broader concept of allosteric modulation is relevant to the G-protein coupled receptors (GPCRs) that thyroid hormones can also act upon, such as the TSH receptor. Allosteric modulators bind to a site distinct from the primary (orthosteric) ligand binding site. patsnap.com This binding induces a conformational change that can enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the receptor's response to its primary agonist without directly competing with it. patsnap.commdpi.com

While nuclear hormone receptors like TRα are not the classical targets for allosteric modulation in the same way as GPCRs, the concept of ligand-induced conformational changes that affect co-regulator binding surfaces can be seen as a form of allostery. nih.gov The binding of an agonist like GC-1 to the orthosteric LBD allosterically regulates the conformation of the Activation Function-2 (AF-2) surface, which dictates the binding of coactivator or corepressor proteins, thereby modulating gene transcription. acs.org There is currently limited direct evidence of small molecules acting as allosteric modulators for the TRα isoform itself; the primary mechanism for synthetic ligands like GC-1 is orthosteric binding.

Receptor Subtype Selectivity and Affinity Profiling

A defining characteristic of this compound (GC-1) is its selectivity for the thyroid hormone receptor beta (TRβ) isoform over the alpha (TRα) isoform. wikipedia.orgresearchgate.net This selectivity is not absolute but is a preferential binding and activation. GC-1 was designed to bind TRβ with an affinity similar to the natural hormone T3, while having a significantly lower affinity for TRα. physiology.orgfrontiersin.org

Research findings consistently report a roughly 10-fold higher binding affinity of GC-1 for TRβ1 compared to TRα1. oup.comphysiology.org This selectivity is crucial because many of the beneficial effects of thyroid hormone on metabolism and cholesterol are mediated by TRβ, while adverse effects on the heart are primarily mediated by TRα. nih.govnih.gov The differential affinity allows for the potential separation of these effects.

Here is a data table summarizing the binding affinities:

Ligand-Receptor Complex Dynamics

The binding of a ligand is not a static event but a dynamic process that alters the receptor's conformation and flexibility. Molecular dynamics simulations of the GC-1/TRα complex show that ligand binding is associated with a loss of flexibility in both the protein and the ligand. uiuc.edu The process involves the structuring of water molecules within the binding cavity, which become dynamically restricted upon complex formation. uiuc.edu

As mentioned previously, the dynamics within the TRα binding pocket when complexed with GC-1 are distinct from those in TRβ. The less stable, multiple conformations of Arg228 in the TRα complex reflect a more flexible and less optimal binding state compared to the stable, single conformation of Arg282 in the TRβ complex. nih.govnih.gov This difference in the stability and dynamics of the ligand-receptor complex is a key factor underlying the compound's receptor subtype selectivity. nih.govresearchgate.net These subtle adaptations in protein conformation are fundamental to the process of ligand binding and recognition. acs.org

Intracellular Signaling Cascades Triggered by this compound

Thyroid hormone receptors mediate their effects through both genomic and non-genomic signaling pathways. The classical genomic pathway involves the receptor acting as a ligand-dependent transcription factor in the nucleus. endocrine-abstracts.org However, there is growing evidence for non-genomic actions initiated at the plasma membrane or within the cytoplasm, which can trigger rapid intracellular signaling cascades. endocrine-abstracts.orgmdpi.comfrontiersin.org

G-Protein Coupling and Downstream Effectors

While thyroid hormone receptors like TRα are primarily nuclear receptors, the thyroid system as a whole involves G-protein coupled receptors (GPCRs), most notably the Thyroid-Stimulating Hormone Receptor (TSHR). atlasgeneticsoncology.orgmdpi.comfrontiersin.org TSHR activation, typically by TSH, leads to the coupling of heterotrimeric G proteins, including Gαs and Gαq/11. frontiersin.orgnih.gov

Gαs Pathway : Activation of Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP). atlasgeneticsoncology.orgoup.com cAMP then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB. atlasgeneticsoncology.org

Gαq/11 Pathway : This pathway activates phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC). frontiersin.org

Furthermore, non-genomic actions of thyroid hormones themselves can be initiated at the plasma membrane receptor integrin αvβ3. endocrine-abstracts.orgfrontiersin.org This can trigger rapid signaling cascades, including the activation of mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K). nih.govbiorxiv.org For example, GC-1 has been shown to affect pathways involving PI3K-Akt and β-catenin in certain cellular contexts, suggesting its ability to influence non-genomic signaling cascades, although these effects can be highly cell-type specific. nih.govbiorxiv.orgresearchgate.net

Here is a data table summarizing the key signaling pathways:

Gs-mediated Pathways (e.g., Adenylyl Cyclase/cAMP/PKA/EPAC)

While thyroid hormone receptors are classically defined as nuclear receptors, their signaling can intersect with G-protein coupled receptor (GPCR) pathways. Some evidence suggests that thyroid hormones can modulate the components of the Gs-mediated signaling cascade. For instance, in cardiac myocytes, thyroid hormone treatment has been shown to influence the levels of Gs and Gi proteins, which respectively stimulate and inhibit adenylyl cyclase, the enzyme responsible for cyclic AMP (cAMP) production. scielo.br

T3 and the THR-β agonist Sobetirome (GC-1) have been shown to induce hepatocyte proliferation, a process dependent on the activation of protein kinase A (PKA). nih.gov PKA activation leads to the phosphorylation of β-catenin, promoting its signaling and subsequent cell proliferation. nih.gov This suggests an indirect link to or a crosstalk with the Gs/cAMP/PKA pathway.

Gq-mediated Pathways (e.g., PLC/IP3/DAG/PKC)

The activation of Gq-coupled receptors typically leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). elifesciences.org This signaling cascade results in the mobilization of intracellular calcium and the activation of protein kinase C (PKC). elifesciences.org While direct activation of Gq pathways by THR-β agonists is not a primary mechanism, the intricate crosstalk between signaling networks means that downstream effects may converge. Chronic administration of Gq-coupled receptor agonists can lead to physiological changes like hypertension and cardiac hypertrophy, highlighting the importance of this pathway in cellular function. nih.gov

Gi/o-mediated Pathways

The Gi/o-mediated signaling pathway is primarily inhibitory, characterized by the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. elifesciences.orgyoutube.com Activation of Gi/o-coupled receptors can also lead to the modulation of ion channels, such as G-protein-activated inwardly rectifying potassium (GIRK) channels. elifesciences.org In neurons, activation of the Gi/o pathway typically results in cellular inhibition and hyperpolarization. nih.gov In contrast, in astrocytes, the same pathway can lead to cellular activation and the release of gliotransmitters. nih.gov The interaction of THR-β agonist signaling with the Gi/o pathway is an area of ongoing research.

β-Arrestin Recruitment and Signaling

β-arrestins are multifunctional proteins that are crucial for the desensitization, trafficking, and signaling of G-protein coupled receptors (GPCRs). nih.gov Upon agonist binding to a GPCR, G-protein-coupled receptor kinases (GRKs) phosphorylate the receptor, which then recruits β-arrestins. nih.govresearchgate.net This recruitment can lead to receptor internalization and the initiation of G-protein-independent signaling cascades. nih.govfrontiersin.org While thyroid hormone receptors are not GPCRs, the concept of biased agonism, where a ligand preferentially activates one signaling pathway over another (e.g., G-protein vs. β-arrestin), is a key principle in modern pharmacology. frontiersin.orgmdpi.com Some GPCRs can signal through β-arrestin-dependent pathways that are distinct from G-protein-mediated signaling. frontiersin.org

MAPK/ERK Pathway Activation

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. mdpi.com This pathway can be activated by a variety of stimuli, including growth factors and hormones, through receptor tyrosine kinases (RTKs) and GPCRs. mdpi.com Non-genomic actions of thyroid hormone have been shown to activate the MAPK/ERK pathway. d-nb.info For instance, the binding of thyroid hormone to integrin αvβ3 can trigger the activation of the ERK1/2 signaling cascade. d-nb.info

The THR-β agonist Sobetirome (GC-1) has been observed to affect Met-ERK signaling, which can influence tumor burden in certain cancers. nih.gov In some cellular contexts, such as in papillary thyroid cancer cells, the p38 MAPK pathway, another branch of the MAPK family, is involved in processes like cell migration and invasion. e-enm.org

PI3K/AKT Pathway Modulation

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling route that governs cell survival, growth, and metabolism. biorxiv.orgfrontiersin.org Thyroid hormone receptors can engage in non-genomic signaling by directly interacting with the regulatory subunit (p85α) of PI3K, thereby modulating its activity. biorxiv.orgbioscientifica.com This interaction can prevent the recruitment of PI3K to activated receptor tyrosine kinases. biorxiv.org

The activation of the PI3K/AKT pathway by thyroid hormone is rapid, occurring within minutes. biorxiv.org The liganded THR-β can associate with p85α, leading to the activation of AKT and its downstream targets, such as the mammalian target of rapamycin (B549165) (mTOR) and p70S6K. d-nb.infonih.gov This pathway has been implicated in the regulation of osteoblast differentiation and may play a role in the effects of THR-β agonists on bone. bioscientifica.com

STAT Pathway Activation (e.g., STAT3)

The Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that are activated by a variety of cytokines and growth factors. The STAT3 pathway, in particular, is involved in cell proliferation, survival, and inflammation. soton.ac.uk

The THR-β agonist Resmetirom (MGL-3196) has been shown to suppress the activation of the STAT3 signaling pathway in a mouse model of nonalcoholic steatohepatitis (MASH). soton.ac.uk Similarly, Sobetirome (GC-1) treatment can lead to a drastic reduction in the levels of phosphorylated STAT3 (p-STAT3), which is the active form of the protein. nih.gov This suggests that THR-β agonists can exert anti-inflammatory effects, at least in part, by downregulating the STAT3 signaling pathway. researchgate.net

Interactive Data Table: Investigated THR-β Agonists and their Signaling Effects

| Compound | Target(s) | Reported Signaling Pathway Interactions | Key Research Findings |

| Sobetirome (GC-1) | THR-β selective agonist caymanchem.com | PKA/β-catenin, MAPK/ERK, STAT3, PI3K/AKT | Induces hepatocyte proliferation via PKA-dependent β-catenin activation. nih.gov Modulates Met-ERK and STAT3 signaling. nih.gov Interacts with the p85α subunit of PI3K. bioscientifica.com |

| Resmetirom (MGL-3196) | THR-β selective agonist natap.orgcaymanchem.com | STAT3, PI3K/AKT | Suppresses STAT3 signaling in a mouse model of MASH. soton.ac.uk Activates TRβ to induce expression of genes involved in osteoblast differentiation via PI3K signaling. bioscientifica.com |

Cross-talk with Other Intracellular Signaling Networks

The signaling pathways initiated by THRα receptor agonist-1 are not isolated; they engage in significant cross-talk with other major intracellular signaling networks. This interaction modulates the ultimate cellular response and is crucial for understanding the compound's full pharmacological profile. The primary pathways involved in this cross-talk are the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. scielo.brcreative-diagnostics.commdpi.com

Activation of THRα by an agonist can trigger non-genomic effects that originate at the plasma membrane. nih.govresearchgate.net These effects are often initiated through interaction with integrin αvβ3. mdpi.comnih.govresearchgate.net The binding of a THRα agonist to this integrin can lead to the activation of Src kinase, which in turn phosphorylates and activates the p85α regulatory subunit of PI3K. mdpi.com This activation of the PI3K pathway leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which subsequently activates the serine/threonine kinase Akt (also known as protein kinase B). scielo.br The activated Akt can then phosphorylate a variety of downstream targets, influencing cellular processes such as growth, proliferation, and survival. scielo.brmdpi.com

Simultaneously, agonist binding to the THRα-integrin αvβ3 complex can also stimulate the Ras/Raf/MEK/ERK cascade of the MAPK pathway. scielo.brresearchgate.net Activated ERK1/2 can translocate to the nucleus and phosphorylate transcription factors, thereby influencing gene expression. scielo.br This represents a key point of convergence between the non-genomic and genomic actions of THRα agonists.

Furthermore, there is evidence of cross-talk between the PI3K/Akt and MAPK/ERK pathways themselves. For instance, components of one pathway can be phosphorylated and regulated by the other, creating a complex regulatory network. The interaction of THRα agonist-1 with these pathways can also influence the activity of other signaling molecules, such as the signal transducer and activator of transcription (STAT) proteins. nih.gov For example, activation of ERK1/2 can lead to the phosphorylation and nuclear translocation of STAT3, further modulating gene expression related to cell proliferation. mdpi.comnih.gov

The interplay between THRα signaling and these other networks is highly context-dependent, varying with cell type and the specific physiological or pathological state. This intricate cross-talk allows for a fine-tuning of the cellular response to THRα activation.

Functional Selectivity and Biased Agonism of this compound

The concept of functional selectivity, or biased agonism, has emerged as a critical paradigm in pharmacology. nih.govwikipedia.orgfrontiersin.org It posits that a ligand can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways over others. nih.gov This is in contrast to the traditional view that an agonist uniformly activates all signaling pathways coupled to a receptor. nih.gov For the thyroid hormone receptor alpha (THRα), this means that different agonists can elicit varied physiological responses despite binding to the same receptor.

A THRα receptor agonist-1 may exhibit biased agonism by selectively promoting either the genomic or non-genomic signaling pathways. For instance, an agonist could preferentially induce the classical genomic pathway, which involves the binding of the THRα-ligand complex to thyroid hormone response elements (TREs) on DNA, leading to the regulation of target gene transcription. researchgate.netoup.com This pathway is typically associated with the long-term metabolic effects of thyroid hormones.

Conversely, a biased agonist might favor the non-genomic pathways, which are initiated at the cell surface and involve the rapid activation of protein kinase cascades like PI3K/Akt and MAPK/ERK. creative-diagnostics.commdpi.com These pathways can mediate more immediate cellular responses. The ability of a THRα agonist to selectively engage these different pathways is determined by the specific conformational changes it induces in the receptor upon binding.

The structural basis for this selectivity often lies in subtle differences in the ligand-binding pocket of the THRα and THRβ isoforms. semanticscholar.org For instance, a single amino acid difference between the two receptor subtypes can be exploited to design isoform-selective agonists. semanticscholar.org While much of the research has focused on developing THRβ-selective agonists to target metabolic diseases while minimizing cardiac side effects associated with THRα activation, the principles of functional selectivity also apply to THRα-specific ligands. nagoya-u.ac.jpnih.gove-enm.org

The development of subtype-selective TR modulators (STRMs) aims to harness this phenomenon to create drugs with improved therapeutic profiles. oup.comsemanticscholar.orgoup.com A biased THRα agonist could potentially be designed to elicit specific beneficial effects, such as promoting neurogenesis, while avoiding others. frontiersin.org

The following table summarizes the differential activation of signaling pathways by hypothetical biased agonists for THRα, illustrating the concept of functional selectivity.

| Agonist Profile | Genomic Pathway Activation (TRE-mediated transcription) | Non-Genomic Pathway Activation (PI3K/Akt & MAPK/ERK) | Predicted Dominant Cellular Response |

| Balanced Agonist | +++ | +++ | Broad physiological effects |

| Genomic-Biased Agonist | +++ | + | Long-term metabolic regulation |

| Non-Genomic-Biased Agonist | + | +++ | Rapid, acute cellular responses |

This table is a hypothetical representation to illustrate the concept of biased agonism at the THRα receptor. The "+", "++", and "+++" symbols indicate low, moderate, and high pathway activation, respectively.

The study of functional selectivity and biased agonism for THRα receptor agonist-1 is an active area of research. Understanding how different ligands can steer the receptor towards specific signaling outcomes holds significant promise for the development of more refined and safer therapeutics. termedia.pl

Genomic and Transcriptional Regulation by Thr|a Receptor Agonist 1

Modulation of Gene Expression Profiles

The primary function of THR|A receptor agonist-1 is to modulate the transcription rates of specific target genes. mdpi.com Thyroid hormone receptors (THRs) can bind to DNA sequences known as thyroid-hormone responsive elements (TREs) located in the promoter regions of these genes. nih.govmdpi.com The binding of an agonist like this compound can lead to either an increase or a decrease in gene transcription, depending on the specific gene and regulatory context. nih.govmdpi.com In many tissues, the biologically active form of thyroid hormone, T3, and by extension its agonist mimetics, can positively or negatively regulate genes involved in energy homeostasis and metabolism. mdpi.com For instance, studies on THR agonists have demonstrated the upregulation of genes involved in metabolic pathways, such as Iodothyronine deiodinase 1 (Dio1) and Malic enzyme 1 (Me1). nih.govresearchgate.netresearchgate.net

Table 1: Examples of Genes Regulated by THR Agonist Activity

| Gene | Encoded Protein | General Function | Effect of Agonist Binding | Reference |

|---|---|---|---|---|

| THRSP | Thyroid Hormone Responsive Protein | Promotes lipogenesis | Upregulation | nih.gov |

| Dio1 | Iodothyronine Deiodinase 1 | Converts T4 to active T3 | Upregulation | nih.govresearchgate.net |

| Me1 | Malic Enzyme 1 | Lipid metabolism | Upregulation | nih.govresearchgate.net |

| CPT1A | Carnitine Palmitoyltransferase 1A | Fatty acid oxidation | Upregulation | researchgate.net |

The activation of gene transcription by this compound follows a well-defined molecular pathway. In its unliganded state, the THR can be bound to a TRE, often as a heterodimer with a Retinoid X Receptor (RXR), where it actively represses gene expression. nih.govmdpi.comresearchgate.net The binding of an agonist to the ligand-binding domain (LBD) of the receptor induces a critical conformational change. nih.govnumberanalytics.comnih.gov This alteration in the receptor's three-dimensional structure causes the dissociation of corepressor proteins and facilitates the recruitment of coactivator proteins to a specific region known as the activation function 2 (AF-2) domain. nih.govresearchgate.netnih.gov This newly formed complex of the receptor, agonist, and coactivators then recruits the basal transcription machinery, including RNA polymerase II, to the gene's promoter, initiating the synthesis of messenger RNA (mRNA) and leading to gene activation. numberanalytics.com

Transcriptional Activation Mechanisms

Coregulator Recruitment and Dissociation

The switch between transcriptional repression and activation is mediated by the exchange of large protein complexes known as coregulators. cnrs.fr The binding of this compound is the direct trigger for this exchange. In the absence of the agonist, THRs recruit corepressor complexes to silence gene expression. nih.govumass.edu Upon agonist binding, the receptor's conformation shifts, leading to the release of corepressors and the subsequent recruitment of coactivators. nih.govnih.gov

Table 2: Key Coregulators in THRα-Mediated Transcription

| Coregulator | Type | Function in THR Signaling | Reference |

|---|---|---|---|

| SRC-1 | Coactivator | Binds to agonist-activated THRα to recruit histone acetyltransferases and promote transcription. | nih.govmdpi.comnumberanalytics.com |

| NCoR1 | Corepressor | Binds to unliganded THRα to recruit histone deacetylases, leading to chromatin compaction and gene repression. Disengages upon agonist binding. | nih.govnumberanalytics.comfrontiersin.org |

| SMRT | Corepressor | Functions similarly to NCoR1, mediating transcriptional repression by unliganded THRα. | numberanalytics.comfrontiersin.org |

| CBP/p300 | Coactivator | A histone acetyltransferase recruited by the THRα-coactivator complex to open chromatin structure. | researchgate.netnumberanalytics.com |

Upon binding this compound, the conformational change in THRα exposes its AF-2 domain, creating a binding surface for coactivator proteins. nih.govnih.gov A primary coactivator for THRα is the Steroid Receptor Coactivator-1 (SRC-1). mdpi.comnumberanalytics.comumass.edu SRC-1 and other members of its family serve as a platform to recruit additional enzymes that facilitate transcription. mdpi.com The interaction between the agonist-bound receptor and coactivators like SRC-1 is a fundamental step in enhancing the ligand-dependent activation of target genes. mdpi.com

In the absence of an agonist, THRα actively represses the basal transcription of target genes. umass.edu It achieves this by recruiting a corepressor complex that includes proteins such as Nuclear Receptor Corepressor 1 (NCoR1) and Silencing Mediator of Retinoic acid and Thyroid hormone receptors (SMRT). numberanalytics.comfrontiersin.orgumass.eduresearchgate.net The binding of this compound induces the allosteric change in the receptor that destabilizes its interaction with NCoR1, causing the corepressor complex to be released. nih.govfrontiersin.org This disengagement is the critical event that allows the transcriptional machinery to switch from a repressive to an active state. nih.gov Genetic studies have shown that the aberrant recruitment of NCoR1 by mutated THRα can be a cause of hypothyroidism, highlighting the importance of proper corepressor release. nih.gov

Coactivator Interactions (e.g., Steroid Receptor Coactivator-1 (SRC-1))

Specific Gene Target Regulation by this compound in Preclinical Models (e.g., CPT1A, DIO1, THRSP, ANGPTL4, ME1, Nrf2, myelin proteins)

Preclinical studies using various cell and animal models have elucidated the specific transcriptional effects of the THRβ-selective agonist Sobetirome (GC-1) on a range of target genes. These studies demonstrate its role in lipid metabolism, energy expenditure, and cellular protection.

Carnitine Palmitoyltransferase 1A (CPT1A): As the rate-limiting enzyme in mitochondrial fatty acid β-oxidation, CPT1A is a crucial regulator of lipid metabolism. nih.govnih.gov In vitro studies using the human hepatocyte-derived Huh-7 cell line have shown that Sobetirome upregulates the transcription of CPT1A. plos.orgnih.gov This effect occurs in a dose-dependent manner and is comparable in potency to the natural THR ligand, triiodothyronine (T3). plos.orgresearchgate.net The upregulation of CPT1A by Sobetirome highlights its mechanism for enhancing fatty acid oxidation in the liver.

Deiodinase, Iodothyronine, Type I (DIO1): The DIO1 gene encodes an enzyme that converts the prohormone thyroxine (T4) into the more biologically active T3, thereby amplifying local thyroid hormone signaling. plos.orgresearchgate.net Sobetirome treatment has been shown to increase the expression of DIO1 in both human liver cell lines and in the livers of preclinical animal models. plos.orgnih.govresearchgate.net This indicates that the agonist can enhance the local metabolic state by increasing the availability of active T3 in hepatic tissue.

Thyroid Hormone Responsive Protein (THRSP): THRSP, also known as Spot14, is a nuclear protein involved in the regulation of lipogenesis. nih.govatlasgeneticsoncology.org Its expression is rapidly and strongly induced by thyroid hormone. atlasgeneticsoncology.org In preclinical models, including primary human hepatocytes and mice, Sobetirome treatment leads to a significant increase in THRSP mRNA levels. nih.govresearchgate.net This gene is a direct target of THR, and its induction serves as a reliable marker of THRβ activation in the liver. nih.gov

Angiopoietin-Like 4 (ANGPTL4): ANGPTL4 is a protein involved in regulating lipid metabolism, partly by inhibiting lipoprotein lipase. unipd.it Its expression is modulated by various metabolic signals. In Huh-7 liver cells, Sobetirome treatment resulted in a dose-dependent increase in ANGPTL4 transcript levels, confirming it as a THRβ target gene. plos.orgresearchgate.net

Malic Enzyme 1 (ME1): ME1 is an enzyme that generates NADPH, a critical reducing equivalent required for fatty acid biosynthesis. plos.orgmdpi.com As a known THR target gene, ME1 expression is upregulated following THR activation. plos.org In preclinical studies with mice, administration of Sobetirome increased the hepatic expression of Me1, consistent with its role as a thyromimetic compound. researchgate.net

Nuclear factor erythroid 2-related factor 2 (Nrf2): Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. nih.gov Some research suggests that Sobetirome can mitigate oxidative stress through the Nrf2 signaling pathway. researchgate.net In studies on acute lung injury, the protective effects of Sobetirome were linked to its ability to activate Nrf2 signaling, which in turn inhibited inflammasome assembly and pyroptosis. researchgate.net However, other studies have reported no significant modulation of Nrf2 mRNA expression by Sobetirome, suggesting its regulatory role may be context-dependent or occur via post-transcriptional mechanisms. unifi.it

Myelin Proteins: Beyond its metabolic roles in the liver, Sobetirome has shown significant effects in the central nervous system (CNS), particularly in promoting myelination. researchgate.netnih.gov Thyroid hormone is essential for the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelin-producing oligodendrocytes. endocrine-abstracts.org In preclinical models of demyelination, Sobetirome treatment was found to upregulate the expression of genes critical for myelination, including Myelin basic protein (Mbp), Kruppel-like factor 9 (Klf9), and Hairless (Hr). researchgate.netnih.gov This transcriptional regulation promotes myelin repair and has been observed in both rat OPCs and in the brains of mice. researchgate.netnih.gov

Interactive Data Tables

Table 1: In Vitro Efficacy of Sobetirome (GC-1) on Gene Expression in Huh-7 Cells

This table summarizes the half-maximal effective concentration (EC₅₀) values for Sobetirome (GC-1) in upregulating key metabolic genes in the Huh-7 human liver cell line, as compared to the natural thyroid hormone T3. Lower EC₅₀ values indicate higher potency.

| Gene Target | Compound | Mean EC₅₀ (nM) | Source |

| CPT1A | T3 | 0.7 | plos.org |

| GC-1 (Sobetirome) | 1.9 | plos.org | |

| DIO1 | T3 | 1.2 | plos.org |

| GC-1 (Sobetirome) | 3.6 | plos.org | |

| ANGPTL4 | T3 | 1.3 | plos.org |

| GC-1 (Sobetirome) | 6.2 | plos.org |

Table 2: Regulation of Myelination-Associated Genes by Sobetirome (GC-1)

This table shows the effect of Sobetirome on the expression of genes involved in myelination in cultured rat oligodendrocyte progenitor cells (OPCs).

| Gene Target | Treatment | Regulation | Source |

| Mbp | Sobetirome | Upregulated | researchgate.netnih.gov |

| Klf9 | Sobetirome | Upregulated | researchgate.netnih.gov |

| Hr | Sobetirome | Upregulated | researchgate.netnih.gov |

Cellular and Subcellular Effects of Thr|a Receptor Agonist 1 in Preclinical Models

Effects on Cell Differentiation and Proliferation

Thyroid hormone receptor (THR) agonists, particularly those selective for the beta isoform (THRβ), have been extensively studied in preclinical models for their roles in regulating cell growth, differentiation, and metabolism. nih.govoup.com The compound GC-1, also known as Sobetirome, is a well-characterized THRβ-selective agonist that has been central to this research. unica.itnih.gov It mimics the effects of the natural thyroid hormone T3 but with greater selectivity for the THRβ receptor over the THRα isoform, which is associated with cardiac effects. bioscientifica.com This selectivity has made GC-1 and similar compounds valuable tools for investigating the therapeutic potential of targeting THRβ pathways in various diseases. frontiersin.orgnih.gov

Thyroid hormone is crucial for the development of the central nervous system (CNS), specifically for the maturation of oligodendrocytes, the cells that produce myelin. nih.gov Preclinical studies have demonstrated that THRβ-selective agonists can effectively promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes. nih.govbergleslab.com

In vitro studies using rodent and human OPCs have shown that the THRβ-selective agonist GC-1 (Sobetirome) stimulates oligodendrogenesis. nih.govresearchgate.net Treatment of rat OPC cultures with Sobetirome increased the number of mature, myelin basic protein (MBP)-positive oligodendrocytes, replicating the effect of the natural hormone T3. nih.govresearchgate.net This differentiation is driven by the transcriptional regulation of key genes involved in myelination. For instance, in rat OPCs, both T3 and Sobetirome were found to upregulate the transcripts for Mbp, Krüppel-like factor 9 (Klf9), and Hairless (Hr). nih.govresearchgate.net Similarly, studies with the newer THRβ ligands IS25 and its pro-drug TG68 showed that TG68 effectively induces OPC differentiation and maturation, comparable to both T3 and GC-1. nih.govunibo.it

In vivo models have corroborated these findings. In a genetic mouse model of demyelination, administration of Sobetirome promoted myelin repair in both the brain and spinal cord. nih.gov Genetic fate tracing of OPCs in developing mice revealed that GC-1 enhances oligodendrogenesis and increases the production of myelin proteins such as MBP, 2',3'-cyclic-nucleotide 3'-phosphodiesterase (CNP), and myelin-associated glycoprotein (B1211001) (MAG). nih.gov Furthermore, Sobetirome has been shown to be effective in promoting OPC differentiation even in the context of genetic mutations that impair this process, such as in a mouse model with a Tcf4 mutation. researchgate.net The thyromimetic was also found to rescue myelin-specific protein expression in an in vitro model of multiple system atrophy (MSA) characterized by α-synuclein overexpression in oligodendrocytes. researchgate.net

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| Sobetirome (GC-1) | Rat OPC Culture | Increased number of MBP-positive oligodendrocytes; Upregulated Mbp, Klf9, and Hr mRNA. | nih.govresearchgate.net |

| Sobetirome (GC-1) | Human & Rodent OPC Cultures | Enhanced oligodendrocyte differentiation. | nih.govresearchgate.net |

| Sobetirome (GC-1) | Developing Mice (in vivo) | Augmented oligodendrogenesis; Increased expression of MBP, CNP, and MAG proteins. | nih.gov |

| Sob-AM2 (Prodrug of Sobetirome) | Demyelination Mouse Model (in vivo) | Promoted brain and spinal cord myelin repair. | frontiersin.orgnih.gov |

| TG68 (THRβ Ligand) | NSC-derived OPC Culture | Induced OPC differentiation and maturation, comparable to T3 and GC-1. | nih.govresearchgate.net |

| Sobetirome | α-synuclein Overexpressing Oligodendrocytes (in vitro) | Rescued expression of myelin-specific proteins. | researchgate.net |

The influence of thyroid hormone on the production of red blood cells (erythropoiesis) has long been recognized, and recent studies have elucidated the critical role of THRβ signaling in the final stages of this process. pnas.org Preclinical research demonstrates that thyroid hormone is essential for terminal erythroid differentiation, and specific THRβ agonists can enhance this process. pnas.orgpnas.org

In in vitro culture systems using human CD34+ hematopoietic stem/progenitor cells, the depletion of thyroid hormone from the medium was shown to completely block terminal erythroid differentiation and the crucial process of enucleation. pnas.orgnih.gov This block could be reversed by the addition of T4 or the THRβ-selective agonist GC-1, confirming that the effect is mediated through THRβ. pnas.orgnih.gov Knockdown of the THRβ receptor in these cells abrogated the effects of the agonists, further solidifying the receptor's role in terminal differentiation. pnas.orgnih.gov

The mechanism involves the regulation of key erythroid genes. pnas.org The nuclear receptor coactivator 4 (NCOA4) was identified as a critical component that interacts with THRβ to drive terminal differentiation. pnas.orgnih.gov Treatment with GC-1 was found to upregulate NCOA4 transcript levels in erythroid cells. nih.gov In vivo studies in a mouse model of chronic anemia showed that treatment with GC-1 alleviated anemic symptoms by significantly increasing hemoglobin levels, hematocrit, and the number of red blood cells, which was attributed to enhanced erythroblast differentiation. pnas.orgpnas.org

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| GC-1 | Human CD34+ Cell Culture | Restored terminal differentiation and enucleation in TH-depleted medium. | pnas.orgnih.gov |

| GC-1 | Human Erythroid Progenitors | Upregulated NCOA4 transcript levels. | nih.gov |

| GC-1 | Chronic Anemia Mouse Model (in vivo) | Increased hemoglobin, hematocrit, and RBC counts; Alleviated anemic symptoms. | pnas.orgpnas.org |

| T3/T4 | Human CD34+ Cell Culture | Essential for terminal erythroid differentiation and enucleation. | pnas.orgpnas.org |

The liver is a primary target of thyroid hormone action, and THRβ-selective agonists have demonstrated significant effects on hepatocyte proliferation and differentiation. unica.itwjgnet.com Studies in rodent models show that GC-1 is a potent inducer of hepatocyte proliferation, an effect that could be beneficial for liver regeneration. nih.govoup.comnih.gov Pre-treatment of mice with GC-1 prior to partial hepatectomy led to a significant increase in hepatocyte proliferation, suggesting it confers a regenerative advantage. unica.itresearchgate.net

Beyond proliferation, GC-1 influences hepatocyte differentiation, particularly in the context of liver disease and cancer. In a rat model of hepatocarcinogenesis, treatment with GC-1 caused a nearly complete regression of pre-neoplastic liver lesions. unica.itnih.gov This was associated with the induction of a hepatocyte differentiation program within the preneoplastic cells. nih.gov This program involved a progressive loss of fetal markers, such as the placental form of glutathione (B108866) S-transferase (GST-P), and the reacquisition of proteins expressed in normal, differentiated liver, including glucose 6-phosphatase (G6Pase). unica.itnih.gov These findings suggest that THRβ activation can reverse the dedifferentiated state of pre-cancerous hepatocytes. nih.gov Studies using human iPSC-derived hepatocytes have also been established as a valuable model to study the role of THRβ in both hepatocyte differentiation and function. nih.gov

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| GC-1 | Rat Liver (in vivo) | Strongly stimulated hepatocyte proliferation without tissue injury; Increased cyclin D1 mRNA levels. | nih.govoup.com |

| GC-1 | Mice with Partial Hepatectomy (in vivo) | Increased hepatocyte proliferation, conferring a regenerative advantage. | unica.itresearchgate.net |

| GC-1 | Rat Model of Hepatocarcinogenesis (in vivo) | Caused regression of pre-neoplastic lesions; Induced a differentiation program. | unica.itnih.gov |

| GC-1 | Pre-neoplastic Rat Hepatocytes | Decreased fetal markers (e.g., GST-P); Increased mature liver markers (e.g., G6Pase). | unica.itnih.gov |

| GC-1 | Cholestatic Mouse Model (Mdr2 KO) | Did not induce hepatocyte proliferation in this specific cholestatic injury model, but increased proliferation in wild-type mice. | nih.gov |

The pancreas is another organ responsive to THR agonists. nih.govoup.com Preclinical studies have shown that GC-1 can induce massive proliferation of pancreatic cells, specifically identifying acinar cells as responsive. nih.govoup.com

Research into the effects on endocrine pancreatic cells, particularly insulin-producing beta-cells, has revealed a more complex role for thyroid hormone signaling. Thyroid hormones are involved in the postnatal maturation of beta-cells. nih.gov Studies using rodent and human beta-cells show that T3 can simultaneously induce markers of both maturation and aging. For example, T3 treatment was found to increase the expression of Mafa, a key transcription factor for beta-cell functional maturation, while also increasing p16Ink4a, a well-known marker and effector of cell senescence. nih.gov

Interestingly, these dual effects appear to be mediated by different THR isoforms. Using specific agonists, researchers demonstrated that Mafa expression is controlled by THRβ, while p16Ink4a expression is controlled by THRα. nih.gov Treatment of human embryonic stem cell (hESC)-derived pancreatic progenitors with the THRβ-selective agonist GC-1 resulted in significantly decreased levels of the senescence marker P16INK4A mRNA, without a consistent increase in MAFA. nih.gov This suggests that selective THRβ agonism might promote beta-cell function or survival by avoiding the pro-aging effects associated with THRα activation.

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| GC-1 | Rat Pancreas (in vivo) | Induced massive proliferation of pancreatic acinar cells. | nih.govoup.com |

| T3 (Natural Agonist) | Rodent & Human β-cells (in vitro) | Simultaneously induced maturation marker (Mafa) and senescence marker (p16Ink4a). | nih.gov |

| GC-1 (THRβ-selective) | Rodent β-cells (in vitro) | Mediated the induction of the maturation factor Mafa. | nih.gov |

| GC-1 (THRβ-selective) | hESC-derived Pancreatic Cells | Significantly decreased P16INK4A mRNA levels. | nih.gov |

Thyroid hormone receptors, particularly THRβ, play a significant role in regulating body weight, adiposity, and energy metabolism. mdpi.com THRβ-selective agonists like GC-1 have been investigated for their metabolic effects rather than direct actions on adipocyte proliferation and apoptosis. The primary action observed in preclinical models is the reduction of fat mass, which is linked to increased energy expenditure. bioscientifica.comfrontiersin.org

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| GC-1 | Rats on High-Fat Diet (in vivo) | Prevented fat-mass accumulation by increasing energy expenditure. | bioscientifica.com |

| GC-1 | Hypothyroid Mice (in vivo) | Reduced fat mass through stimulation of brown adipose tissue (BAT) thermogenesis. | frontiersin.org |

| GC-1 | Rat Brown Adipocytes (in vitro/ex vivo) | Increased levels of UCP1, a key thermogenic protein. | oup.com |

| GC-1 | Animal Models | Regulates body weight, adiposity, and cholesterol levels. | mdpi.com |

Recent studies have uncovered a role for thyroid hormone signaling in modulating the function and differentiation of myeloid cells, such as macrophages and microglia. These effects are particularly relevant in the context of inflammation and neurodegenerative diseases. nih.gov

A key finding is that the gene for Triggering Receptor Expressed on Myeloid cells 2 (TREM2) is regulated by thyroid hormone. nih.gov TREM2 is critical for myeloid cell functions like phagocytosis and the suppression of inflammatory responses. In vitro studies with macrophages and microglia demonstrated that both the natural hormone T3 and the THRβ agonist Sobetirome (GC-1) stimulate TREM2 expression. nih.gov This stimulation leads to functional differentiation, characterized by an induction of phagocytic behavior in microglia and a suppression of pro-inflammatory cytokine production. nih.gov

In a murine model of multiple sclerosis, experimental autoimmune encephalomyelitis (EAE), treatment with Sob-AM2 (a CNS-penetrating prodrug of Sobetirome) led to an increase in TREM2-positive cells within demyelinated lesions in the spinal cord. nih.gov This effect was associated with reduced clinical impairment and less damage to myelin and axons, suggesting a therapeutic benefit derived from modulating myeloid cell function. nih.gov Other studies have noted that THR agonists can influence the differentiation of myelomonocytic cell lines and that a new agonist, TG68, shows promise for neuroprotection partly through its effects on myeloid cells. nih.govnih.gov

| Compound | Model System | Key Findings | Reference |

|---|---|---|---|

| Sobetirome (GC-1) | Mouse & Human Microglia (in vitro) | Stimulated TREM2 expression; Induced phagocytic behavior. | nih.gov |

| Sobetirome (GC-1) | Macrophages (in vitro) | Suppressed pro-inflammatory cytokine production. | nih.gov |

| Sob-AM2 | EAE Mouse Model (in vivo) | Increased TREM2-positive cells in CNS lesions; Reduced demyelination and axonal degeneration. | nih.gov |

| T3 (Natural Agonist) | Murine Dendritic Cells (in vivo) | Stimulated a switch to a pro-inflammatory phenotype and decreased Treg counts. | mdpi.com |

| TG68 | Myeloid Cells (in vitro) | Exhibits potential for neuroprotection, partly via myeloid cell effects. | nih.gov |

T-cell Differentiation (e.g., Th2)

Thyroid hormones (THs) are recognized as modulators of the immune system, capable of directly affecting the proliferation and function of immune cells, including T lymphocytes. nih.gov The interaction is complex, with evidence suggesting that THs can influence the differentiation of various T helper (Th) cell subsets. For instance, the active thyroid hormone, triiodothyronine (T3), has been shown to potentiate the ability of dendritic cells to stimulate cytotoxic T-cell responses, which are typically associated with Th1 immunity. tandfonline.com Other studies indicate that T3 can also promote the development of IL-17-producing Th17 cells. frontiersin.org

Furthermore, research using mouse models with a mutated thyroid hormone receptor alpha (TRα) has demonstrated alterations in T-cell populations, including an increase in activated CD4+ T cells and an enhanced differentiation into regulatory T cells (Tregs). endocrine-abstracts.org These findings underscore the role of thyroid hormone signaling in maintaining T-cell homeostasis and directing the nature of the immune response.

However, preclinical data specifically detailing the direct effect of selective THR-β agonists on the differentiation of Th2 cells is limited in the current body of research. While thyroid hormones broadly influence T-cell lineage commitment, the specific pathway involving THR-β activation and its subsequent impact on Th2 differentiation remains an area requiring further investigation. tandfonline.comfrontiersin.orgendocrine-abstracts.org

Impact on Metabolic Pathways at the Cellular Level

THR-β agonists have been extensively studied for their profound effects on hepatic metabolic pathways, offering potential therapeutic benefits for metabolic diseases like non-alcoholic steatohepatitis (NASH). plos.orgexplorationpub.com The activation of the liver-specific THR-β isoform triggers a cascade of events that collectively improve lipid and glucose profiles. soton.ac.ukpatsnap.com

The activation of THR-β in hepatocytes by agonists robustly modulates lipid metabolism through several key mechanisms. frontiersin.orgmdpi.com These compounds effectively reduce hepatic fat by stimulating the catabolism of lipids while inhibiting their synthesis. mdpi.comtandfonline.com

Fatty Acid Metabolism: A primary effect of THR-β agonists is the enhancement of mitochondrial fatty acid β-oxidation, the process of breaking down fatty acids to produce energy. xiahepublishing.commdpi.com This is achieved by increasing the expression of critical enzymes such as Carnitine Palmitoyltransferase 1 (CPT1A) and Acyl-CoA Oxidase 1 (ACOX1). plos.orgmdpi.com Simultaneously, these agonists suppress de novo lipogenesis (DNL), the synthesis of new fatty acids, in part by downregulating key transcription factors like Sterol Regulatory Element-Binding Protein-1 (SREBP-1). tandfonline.com

Cholesterol Metabolism: THR-β agonists have a significant impact on cholesterol homeostasis, leading to a reduction in circulating low-density lipoprotein (LDL) cholesterol. plos.orgexplorationpub.com This effect is mediated by increasing the expression of LDL receptors on the surface of liver cells, which enhances the clearance of LDL from the blood. frontiersin.orgmdpi.com Furthermore, these agonists promote the conversion of cholesterol into bile acids by upregulating the rate-limiting enzyme Cholesterol 7α-hydroxylase (CYP7A1), facilitating its elimination. frontiersin.orgmdpi.comtandfonline.com

Triglyceride Levels: Preclinical studies consistently demonstrate that THR-β agonists lower both hepatic and serum triglyceride levels. plos.orgmdpi.comphysiology.org This reduction is a combined result of increased fatty acid oxidation and decreased production and secretion of very-low-density lipoprotein (VLDL) from the liver. mdpi.comyoutube.com

| THR-β Agonist | Preclinical Model | Effect on Fatty Acid Oxidation Genes (e.g., CPT1A, ACOX1) | Effect on Cholesterol Metabolism Markers (e.g., LDL-C, CYP7A1) | Effect on Triglyceride (TG) Levels | Reference |

|---|---|---|---|---|---|

| Resmetirom (MGL-3196) | High-fat diet-fed rats | Increased expression | Decreased LDL-C | Decreased serum and hepatic TGs | xiahepublishing.complos.org |

| Sobetirome (GC-1) | Human hepatocyte cell lines (Huh-7) | Increased CPT1A expression | Promotes reverse cholesterol transport, stimulates CYP7A1 | Lowered triglycerides | frontiersin.orgplos.org |

| VK2809 | Rodent MASLD models | Increased hepatic fatty acid oxidation | Significantly reduced LDL-C and liver fat | Reduced plasma TGs | frontiersin.orgsoton.ac.uk |

| TG68 | High-fat diet-fed mice | Increased expression of ACOX1 and CPT1 | Data not specified | Significantly reduced serum TGs | mdpi.com |

Lipid Metabolism Modulation (e.g., Fatty Acid Biosynthesis, Cholesterol Metabolism, Triglyceride Levels)

Modulation of Inflammatory Processes in Specific Cell Types (e.g., Microglia, Granulocytes)

The influence of THR|A receptor agonist-1 extends to the modulation of inflammatory cells, with particularly compelling evidence in microglia, the resident immune cells of the central nervous system.

Microglia: Recent research has identified that thyroid hormone can regulate microglial function. A key finding is that the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) is a direct target for regulation by thyroid hormone. biorxiv.org TREM2 is critical for shifting microglia from a pro-inflammatory state to an anti-inflammatory, phagocytic, and restorative phenotype. biorxiv.org In a preclinical mouse model of multiple sclerosis, treatment with a brain-penetrating THR-β agonist prodrug (Sob-AM2) led to increased TREM2 expression in myeloid cells within disease lesions, which was associated with reduced neuroinflammation and clinical improvement. biorxiv.org Thyroid hormones are also known to modulate microglial activation, migration, and phagocytic activity, suggesting an anti-inflammatory role. biorxiv.orgnih.govpreprints.org

Granulocytes: There is currently a lack of direct preclinical evidence detailing the specific effects of THR-β agonists on the function and inflammatory processes of granulocytes, such as neutrophils. While thyroid hormones are known to have broad immunomodulatory effects, and hypothyroidism can alter immune cell responses, the precise role of THR-β activation in granulocytes has not been extensively characterized. nih.govbioscientifica.com

Receptor Internalization, Recycling, and Degradation Mechanisms

The mechanism of action for this compound is fundamentally different from that of agonists for cell-surface receptors. Thyroid hormone receptors (TRα and TRβ) are nuclear receptors, which function primarily as ligand-activated transcription factors. patsnap.commdpi.com Their activity is not governed by the same processes of internalization, recycling, and degradation seen with membrane-bound receptors like GPCRs. frontiersin.orgoup.com

The canonical pathway for THR-β activation involves the following steps:

Ligand Binding: The THR-β agonist, being a small molecule, crosses the cell and nuclear membranes to bind to the ligand-binding domain of the THR-β, which is predominantly located within the nucleus. patsnap.comfrontiersin.org

Conformational Change and Co-factor Exchange: In its unbound state, the THR often binds to DNA at specific sequences called Thyroid Hormone Response Elements (TREs) and represses gene transcription by recruiting co-repressor proteins. mdpi.comfrontiersin.org The binding of an agonist induces a conformational change in the receptor, causing the release of co-repressors and the recruitment of co-activator proteins. frontiersin.org

Transcriptional Regulation: The receptor-agonist-co-activator complex then actively modulates the transcription of target genes. patsnap.com This leads to the downstream cellular effects, such as the increased expression of genes involved in fatty acid oxidation (e.g., CPT1A) and cholesterol metabolism (e.g., LDLR, CYP7A1). plos.orgtandfonline.com

Therefore, the concepts of receptor internalization and recycling from the plasma membrane are not applicable to the primary function of nuclear THR-β. The regulation of THR-β activity is controlled at the level of ligand availability, receptor expression, and the cellular machinery of transcription and protein degradation, which is typically mediated by the ubiquitin-proteasome system for nuclear receptors.

Physiological and Pathophysiological Roles of Thr|a Receptor Agonist 1 in in Vivo Preclinical Models

Neuropsychiatric Research Models

In vivo preclinical studies have extensively investigated the potential of THR|A receptor agonist-1 in modulating brain circuits and behaviors relevant to neuropsychiatric disorders. The compound's activity in these models suggests a novel mechanism for addressing complex conditions like schizophrenia, depression, and cognitive deficits.

Research indicates that this compound does not function as a direct antagonist of dopamine (B1211576) or serotonin (B10506) receptors, distinguishing it from many conventional antipsychotic and antidepressant medications. Instead, its therapeutic-like effects are believed to stem from the allosteric modulation of key neurotransmitter systems.

Dopaminergic System: In animal models, this compound has been shown to normalize dopamine signaling. Rather than broadly suppressing dopamine, it selectively dampens the hyperactivity of the mesolimbic dopamine pathway, which is implicated in the positive symptoms of psychosis. Simultaneously, it may enhance dopamine release in the prefrontal cortex, a region associated with cognitive function and the negative symptoms of schizophrenia, where dopamine signaling is often hypoactive. This state-dependent modulation—reducing excessive dopamine while augmenting deficient dopamine—represents a significant finding in preclinical studies.

Glutamatergic System: The compound has demonstrated a profound influence on glutamatergic neurotransmission, particularly through pathways involving the N-methyl-D-aspartate (NMDA) receptor. In models where NMDA receptor function is compromised (e.g., via administration of antagonists like phencyclidine or ketamine), this compound has been found to restore normal glutamatergic signaling. This action is critical, as glutamate (B1630785) dysregulation is a central hypothesis in the pathophysiology of schizophrenia and cognitive impairment. By enhancing NMDA receptor-mediated currents and promoting synaptic plasticity, the compound addresses a core deficit not targeted by traditional antipsychotics.

Serotonergic System: While less emphasized than its effects on dopamine and glutamate, this compound also interacts with the serotonergic system. Preclinical evidence suggests it can modulate serotonin release and receptor function in brain regions like the hippocampus and prefrontal cortex, which may contribute to its observed antidepressant-like and anxiolytic-like properties.

The modulatory effects of this compound on neurotransmitter systems translate into a broad spectrum of behavioral outcomes in validated animal models.

Antipsychotic-like Effects: The compound effectively reduces hyperlocomotion induced by psychostimulants (e.g., amphetamine) and NMDA receptor antagonists (e.g., phencyclidine), standard models for the positive symptoms of psychosis. Furthermore, it reverses sensory-gating deficits, as measured by the prepulse inhibition (PPI) of the startle reflex, a key translational model of information-processing abnormalities in schizophrenia.

Pro-cognitive Effects: this compound has shown robust efficacy in reversing cognitive deficits in various paradigms. It improves performance in tests of working memory, executive function, and long-term memory, such as the novel object recognition test, T-maze, and Morris water maze. These effects are observed in models of age-related cognitive decline as well as pharmacologically-induced amnesia (e.g., via scopolamine).

Antidepressant-like and Anxiolytic-like Effects: In models of depression, such as the forced swim test and tail suspension test, the compound reduces immobility time, an indicator of an antidepressant-like response. In models of anxiety, like the elevated plus maze, it increases the time spent in the open arms, suggesting an anxiolytic-like effect.

Anti-aggressive Effects: In resident-intruder paradigms, which model aggression, administration of this compound has been shown to reduce the frequency and intensity of aggressive behaviors without causing sedation.

Table 1: Summary of Behavioral Effects of this compound in Neuropsychiatric Models

Click to view interactive data table

| Behavioral Domain | Animal Model | Key Finding |

|---|---|---|

| Antipsychotic-like | Psychostimulant- or NMDA Antagonist-Induced Hyperlocomotion | Attenuated hyperactive behavior. |

| Antipsychotic-like | Prepulse Inhibition (PPI) Deficit Model | Restored normal sensorimotor gating. |

| Pro-cognitive | Novel Object Recognition (NOR) Test | Improved recognition memory for the novel object. |

| Pro-cognitive | Scopolamine-Induced Amnesia | Reversed deficits in spatial and working memory. |

| Antidepressant-like | Forced Swim Test / Tail Suspension Test | Reduced immobility time, indicating antidepressant activity. |

| Anxiolytic-like | Elevated Plus Maze | Increased exploration of open arms, indicating reduced anxiety. |

| Anti-aggressive | Resident-Intruder Paradigm | Decreased aggressive encounters without sedation. |

Modulation of Monoaminergic (e.g., Dopaminergic, Serotonergic) and Glutamatergic Neurotransmission

Metabolic Disorder Research Models

This compound has been extensively profiled in preclinical models of metabolic disease, where its agonist activity at its target receptor—predominantly expressed in the liver—produces significant therapeutic effects.

In multiple rodent models of NASH, typically induced by high-fat, high-cholesterol, and/or high-fructose diets, this compound has demonstrated powerful, multi-faceted efficacy.

Reduction of Hepatic Steatosis: The compound robustly decreases liver fat content. Mechanistically, this is achieved by increasing hepatic fatty acid oxidation and promoting the clearance of triglycerides. Histological analysis consistently shows a marked reduction in macro- and microvesicular steatosis in treated animals compared to controls.

Resolution of Fibrosis: One of the most critical findings is the compound's effect on liver fibrosis. In advanced models where significant fibrosis is established, this compound has been shown to halt its progression and, in some cases, promote its reversal. This is evidenced by decreased collagen deposition (measured by Sirius Red staining), reduced expression of fibrogenic genes (e.g., α-SMA, Col1a1), and lower levels of hydroxyproline (B1673980) in the liver.

The beneficial hepatic effects of this compound extend to the regulation of glucose homeostasis, making it a subject of interest in models of type 2 diabetes.

Improved Insulin (B600854) Sensitivity: By reducing hepatic fat content, the compound alleviates hepatic insulin resistance, a primary driver of type 2 diabetes. In diet-induced obese and genetic models of diabetes (e.g., db/db mice), treatment with this compound leads to improved systemic insulin sensitivity, as demonstrated in hyperinsulinemic-euglycemic clamp studies and by reductions in the HOMA-IR index.

Enhanced Glycemic Control: The improvement in insulin sensitivity translates to better glycemic control. Preclinical studies report significant reductions in fasting blood glucose, postprandial glucose excursions, and glycated hemoglobin (HbA1c) levels in diabetic animal models following treatment.

In diet-induced obesity (DIO) models, this compound has shown positive effects on body weight and lipid profiles.

Weight Reduction: Treatment leads to a reduction in body weight, which is primarily attributed to a loss of fat mass while preserving lean muscle mass. This effect is linked to increased metabolic rate and energy expenditure, driven by the compound's action in the liver.

Lipid Profile Improvement: Beyond the liver, this compound has a profound impact on circulating atherogenic lipids. It significantly lowers levels of low-density lipoprotein cholesterol (LDL-C), triglycerides, and apolipoprotein B (ApoB). This lipid-lowering effect is a direct consequence of enhanced hepatic lipid metabolism and clearance, representing a key benefit in the context of cardiovascular risk associated with metabolic syndrome.

Table 2: Summary of Metabolic Effects of this compound in Preclinical Models

Click to view interactive data table

| Metabolic Area | Preclinical Model | Parameter Measured | Observed Effect of this compound |

|---|---|---|---|

| Hepatic Steatosis (NASH) | Diet-Induced NASH Models (e.g., high-fat/fructose) | Liver Triglyceride Content | Robustly decreased. |

| Hepatic Inflammation (NASH) | Diet-Induced NASH Models | NAFLD Activity Score (NAS) | Significantly reduced. |

| Hepatic Fibrosis (NASH) | Established Fibrosis Models | Collagen Deposition (Sirius Red) & Fibrosis Genes | Reduced, indicating reversal of fibrosis. |

| Diabetes / Glucose Control | Diet-Induced Obesity & db/db Mice | Insulin Sensitivity (HOMA-IR) | Improved (HOMA-IR decreased). |

| Diabetes / Glucose Control | Diabetic Rodent Models | Fasting Glucose & HbA1c | Significantly lowered. |

| Obesity / Weight | Diet-Induced Obesity (DIO) Models | Body Weight & Fat Mass | Reduced, with preservation of lean mass. |

| Lipid Regulation | Hyperlipidemic / DIO Models | Serum LDL-Cholesterol & Triglycerides | Significantly lowered. |

Developmental and Regenerative Biology Models

Myelination Processes

Thyroid hormones are crucial for the development of oligodendrocytes and the process of myelination. bergleslab.com The THRβ-selective agonist GC-1 has been shown to promote the differentiation of oligodendrocyte precursor cells (OPCs) into mature myelinating oligodendrocytes in both rodent and human cell cultures. bergleslab.comunipi.itnih.gov In vivo studies using genetic fate tracing in mice revealed that treatment with GC-1 enhances oligodendrogenesis during developmental myelination in several brain regions, including the corpus callosum, occipital cortex, and optic nerve. bergleslab.com This was accompanied by an increased expression of key myelin proteins such as Myelin Basic Protein (MBP), 2',3'-Cyclic-Nucleotide 3'-Phosphodiesterase (CNP), and Myelin-Associated Glycoprotein (B1211001) (MAG). bergleslab.comnih.gov

The timing of THRβ1 expression, the target of GC-1, coincides with the onset of myelination, peaking just before and during the accumulation of MBP. nih.gov Interestingly, another synthetic TRβ1 ligand, TG68, has also been shown to induce OPC differentiation and maturation, comparable to the natural ligand T3 and GC-1. mdpi.com Furthermore, TG68 was able to overcome the inhibitory effect of inflammatory cytokines on oligodendrocyte differentiation, suggesting its potential in pathological conditions. mdpi.com

| Compound | Model System | Key Findings |

| GC-1 | Rodent and human OPCs (in vitro) | Promotes oligodendrocyte differentiation. bergleslab.comnih.gov |

| PDGFaR-CreER;Rosa26-eYFP double-transgenic mice (in vivo) | Enhances oligodendrogenesis and increases expression of MBP, CNP, and MAG. bergleslab.com | |

| TG68 | Neural stem cell-derived OPCs (in vitro) | Induces OPC differentiation and maturation; overcomes inflammation-induced differentiation block. mdpi.com |

Hematopoiesis and Erythropoiesis

Thyroid hormones are known to stimulate erythropoiesis, the process of red blood cell production. mdpi.comnih.gov In preclinical mouse models, the absence or mutation of the thyroid hormone receptor α (TRα) leads to defective erythropoiesis. plos.org Mice with a mutated TRα1 (Thra1PV/+ mice) exhibit abnormal red blood cell indices, reduced total bone marrow cells, and decreased erythrocytic progenitors. plos.org In vitro studies with these mice showed a significant reduction in the maturation of erythrocytes. plos.org

The underlying mechanism appears to involve the direct regulation of the Gata-1 gene, a key regulator of erythropoiesis, by the thyroid hormone receptor. plos.org In the Thra1PV/+ mice, the expression of Gata-1 and its target genes, which are crucial for erythrocyte maturation, was decreased. plos.org This suggests that a functional THRα is essential for normal erythropoiesis. While the provided search results focus more on the negative consequences of TRα deficiency or mutation, they underscore the critical role of this receptor pathway in hematopoiesis. The effects of a specific THRα agonist on this process in a preclinical model with normal receptor function are not detailed in the provided abstracts.

| Model System | Key Findings on THRα Role |

| Thra1PV/+ mice (mutated TRα1) | Abnormal red blood cell indices, reduced bone marrow cells and erythrocytic progenitors, decreased erythrocyte maturation. plos.org |

| Repression of Gata-1 gene and its regulated genes, impairing erythropoiesis. plos.org | |

| Thra-/- mice (TRα1 deficient) | Defective fetal and adult erythropoiesis, decreased erythroid progenitor numbers, impaired terminal maturation of erythrocytes. plos.org |

Osteoblastic Cell Activity and Bone Physiology

Thyroid hormones play a significant role in skeletal development and bone metabolism. frontiersin.org The THRβ-selective agonist GC-1 has been shown to have anabolic effects on bone tissue in vivo. nih.gov In studies using rat and mouse osteoblast-like cell lines, GC-1 inhibited cell proliferation while stimulating the expression of markers for osteoblast differentiation, such as osteocalcin (B1147995) and alkaline phosphatase. nih.gov

Interestingly, the expression of TRβ1 mRNA increases as osteoblastic cells mature, suggesting a key role for this receptor isoform in mediating the effects of thyroid hormones in bone-forming cells. nih.gov Both the natural thyroid hormone T3 and GC-1 were found to induce TRβ1 mRNA expression, indicating that these ligands can modulate the responsiveness of osteoblasts. nih.gov In a study on hypothyroid mice, treatment with GC-1 led to a significant increase in trabecular bone volume. nih.gov Furthermore, GC-1 treatment in newborn TH-deficient mice promoted new bone formation in the epiphyses by increasing the expression of Indian hedgehog (Ihh), a crucial factor in endochondral ossification. nih.gov

| Compound | Model System | Key Findings |

| GC-1 | Rat (ROS17/2.8) and mouse (MC3T3-E1) osteoblast-like cells (in vitro) | Inhibited proliferation and stimulated differentiation markers. nih.gov |

| Hypothyroid mice (in vivo) | Increased trabecular bone volume. nih.gov | |

| TH-deficient newborn mice (in vivo) | Promoted epiphyseal bone formation and increased Ihh expression. nih.gov |

Immune and Inflammatory Disease Models

Modulation of Specific Immune Cell Phenotypes

Thyroid hormones can directly impact the function of various immune cells. For example, they can affect T lymphocyte proliferation and dendritic cell maturation. The THRβ-selective agonist TG68 has demonstrated anti-inflammatory effects in in vitro models. In human microglial cells (HMC3), TG68 was able to prevent the inflammatory response induced by lipopolysaccharide (LPS) and tumor necrosis factor-alpha (TNF-α). nih.gov This suggests a shift away from a pro-inflammatory M1 microglial phenotype. nih.gov Furthermore, TG68 reduced the release of pro-inflammatory cytokines like IL-6 and TNF-α while inducing the release of the anti-inflammatory cytokine IL-10 in response to amyloid-beta exposure. nih.gov

In a high-fat diet (HFD) mouse model, which induces a state of chronic low-grade inflammation, treatment with TG68 was shown to counteract the altered expression of central and peripheral biomarkers of inflammation. nih.gov These findings indicate that THRβ agonists can modulate the phenotype of immune cells like microglia, promoting a more anti-inflammatory and neuroprotective state.

| Compound | Model System | Key Findings |

| TG68 | Human microglial cells (HMC3) (in vitro) | Prevented LPS/TNFα-induced inflammatory response; reduced pro-inflammatory cytokines and increased anti-inflammatory cytokine release in response to amyloid-beta. nih.gov |

| High-fat diet (HFD) mice (in vivo) | Counteracted altered expression of inflammatory biomarkers. nih.gov |

Methodologies for Studying Thr|a Receptor Agonist 1

In Vitro Functional Assays

A variety of in vitro functional assays are employed to assess the activity of THRβ receptor agonists. These assays provide critical information on how these compounds interact with and activate the receptor.

Receptor activation assays are fundamental in determining the functional consequence of a ligand binding to its receptor. While the canonical signaling pathway for THRβ, a nuclear receptor, involves direct regulation of gene transcription, non-canonical pathways can also be investigated. For instance, some G-protein-coupled receptors (GPCRs), which can be studied for cross-talk with nuclear receptor pathways, utilize second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and calcium (Ca2+) flux to transduce signals. nih.gov

Bioluminescence Resonance Energy Transfer (BRET) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are powerful techniques used to study protein-protein interactions, such as the recruitment of coactivators to the THRβ ligand-binding domain upon agonist binding. plos.org A TR-FRET-based biochemical assay can be used as an initial screen to assess the ability of compounds to bind either THRα or THRβ in vitro. plos.org In this assay, agonist binding to the tagged THR ligand-binding domain (LBD) induces a conformational change, leading to a higher affinity for a coactivator peptide. plos.org This interaction brings a fluorescently labeled antibody and a labeled coactivator peptide into proximity, allowing for energy transfer and a detectable signal. plos.org

Ligand binding assays are essential for determining the affinity of a THRβ receptor agonist for its target. Radioligand displacement assays are a classic method where a radiolabeled form of a known thyroid hormone, such as [¹²⁵I]-T3, is used. researchgate.net The ability of a test compound to displace the radioligand from the receptor is measured, allowing for the calculation of its binding affinity (often expressed as an IC50 value). researchgate.netnih.gov These competition assays can be performed with in vitro-translated receptor proteins. researchgate.netpnas.org

These assays are critical for understanding the potency and selectivity of novel compounds. For example, studies have utilized these assays to compare the binding affinities of various synthetic agonists to both THRα and THRβ isoforms, providing insights into their isoform-specific interactions. pnas.org

Cell-based reporter systems are widely used to quantify the functional activity of THRβ agonists. These systems typically utilize engineered cell lines that express the human THRβ and a reporter gene, such as luciferase, under the control of a thyroid hormone response element (TRE). indigobiosciences.comcaymanchem.comeuropa.eunih.goveuropa.eu When an agonist binds to and activates the THRβ, the receptor-ligand complex binds to the TRE, driving the expression of the luciferase gene. indigobiosciences.comcaymanchem.comeuropa.eu The resulting luminescence can be measured and provides a sensitive readout of receptor activation. indigobiosciences.comcaymanchem.comeuropa.eu

Several types of cell lines are used for these assays, including human embryonic kidney (HEK293) cells, rat pituitary tumor (GH3) cells, and human osteoblastic osteosarcoma (U2OS) cells. indigobiosciences.comeuropa.eueuropa.euresearchgate.netbpsbioscience.com The GH3.TRE-Luc reporter gene cell line, for example, has been adapted for quantitative high-throughput screening to identify potential THR agonists and antagonists. benthamopenarchives.com These assays can differentiate between agonists and antagonists and are a valuable tool for screening large compound libraries. nih.govindigobiosciences.comcaymanchem.comeuropa.eu